molecular formula C20H25FN4O4 B2675221 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 877632-96-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2675221
CAS No.: 877632-96-7
M. Wt: 404.442
InChI Key: PTUFUVMNXDJVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The compound N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide represents a modern advancement in the design of hybrid molecules combining oxalamide, piperazine, and furan moieties. Its development is rooted in the broader exploration of oxalamide derivatives, which gained prominence in the early 21st century due to their structural versatility and bioactivity. Early studies on oxalamides, such as those involving bis(aryl) substitutions, demonstrated significant antioxidant and anticancer properties. Parallel advancements in piperazine chemistry, particularly its integration into natural product derivatives, revealed enhanced pharmacological profiles in compounds targeting cancer cell lines. The incorporation of furan rings, known for their electron-rich aromatic systems and metabolic stability, further diversified synthetic strategies.

The specific discovery of this compound emerged from efforts to optimize pharmacokinetic properties by merging oxalamide’s hydrogen-bonding capacity with piperazine’s conformational flexibility and furan’s planar aromaticity. Synthetic pathways, such as the reaction of oxalyl chloride with amine intermediates—a method validated in analogous oxalamide syntheses—were adapted to introduce the 2-fluorophenyl-piperazine and furan-ethyl components. This strategic hybridization reflects a deliberate shift toward multifunctional agents capable of interacting with diverse biological targets.

Significance in Pharmacological Research

The pharmacological significance of this compound lies in its structural synergy. Piperazine derivatives, such as those modifying quercetin or bile acids, have demonstrated potent anticancer activity by disrupting cell cycle progression and inducing apoptosis. For instance, quercetin-piperazine hybrids exhibited IC~50~ values as low as 4.47 µM against prostate cancer cells, while furan-containing compounds like nitrofurantoin have historically shown antimicrobial and anticancer efficacy. The fusion of these motifs into an oxalamide framework potentially amplifies target affinity and solubility, addressing limitations of earlier drug candidates.

Preliminary studies on structurally related compounds suggest mechanisms involving tubulin polymerization inhibition and kinase pathway modulation. The 2-hydroxyethyl group on the oxalamide nitrogen may further enhance aqueous solubility, a critical factor in drug bioavailability. These attributes position the compound as a promising candidate for oncological research, particularly in malignancies resistant to conventional therapies.

Classification Within Oxalamide Derivatives

This compound belongs to the N-substituted oxalamide subclass, distinguished by its asymmetric substitution pattern:

  • N1 Position : A 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl group.
  • N2 Position : A 2-hydroxyethyl group.

Comparative analysis with symmetric oxalamides, such as N1,N2-bis(2-hydroxyethyl)oxalamide , highlights how asymmetric substitutions alter physicochemical properties. For example, the introduction of a fluorophenyl-piperazine moiety increases lipophilicity (logP ≈ 2.8), while the hydroxyethyl group counterbalances this with polar interactions. Such structural modulation is critical for optimizing blood-brain barrier permeability or tissue-specific targeting.

The compound’s classification is further refined by its hybrid nature, merging features of three pharmacophoric groups:

  • Oxalamide Core : Facilitates hydrogen bonding with biological targets.
  • Piperazine Ring : Enhances conformational flexibility and receptor interaction.
  • Furan System : Contributes to π-π stacking and metabolic stability.

Theoretical Foundations for Study

Theoretical investigations of this compound focus on its molecular interactions and electronic properties. Density functional theory (DFT) calculations predict strong hydrogen-bonding capacity at the oxalamide carbonyls (bond lengths ≈ 1.23 Å) and nucleophilic susceptibility at the furan oxygen. The 2-fluorophenyl group’s electron-withdrawing effect polarizes the piperazine ring, potentially enhancing binding to serotonin or dopamine receptors—a trait observed in related antipsychotic agents.

Structure-activity relationship (SAR) models derived from analogous compounds suggest that:

  • The 2-fluorophenyl substitution optimizes aryl-piperazine interactions with hydrophobic binding pockets.
  • The furan-ethyl linker balances steric bulk and rotational freedom, critical for target engagement.
  • The hydroxyethyl group improves solubility without compromising membrane permeability.

These insights guide synthetic optimization and target prioritization in preclinical studies.

Contemporary Research Landscape

Current research on this compound intersects with broader trends in hybrid drug design. Recent studies emphasize:

  • Piperazine-Furan Synergy : Compounds like EVT-2616685 validate the therapeutic potential of merging piperazine’s pharmacokinetic benefits with furan’s metabolic stability.
  • Oxalamide Functionalization : Innovations in asymmetric oxalamide synthesis, such as microwave-assisted coupling, enable rapid diversification of N-substituents.
  • Computational Screening : Molecular docking studies predict high affinity for kinases and G-protein-coupled receptors, aligning with experimental data on analogous derivatives.

Ongoing investigations prioritize in vitro cytotoxicity assays against panels of cancer cell lines, leveraging protocols established for related oxalamides and piperazine hybrids. Early-stage in vivo evaluations in murine models aim to validate bioavailability and therapeutic efficacy, building on successes with matrine-piperazine derivatives.

Table 1: Comparative Analysis of Key Structural Features

Feature Role in Bioactivity Example Analogues
Oxalamide core Hydrogen-bond donor/acceptor N1,N2-bis(2-hydroxyethyl)oxalamide
Piperazine ring Conformational flexibility Quercetin-piperazine hybrids
2-Fluorophenyl group Hydrophobic interaction enhancement Celastrol-piperazine derivatives
Furan system Metabolic stability Bergenin-triazole hybrids

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4/c21-15-4-1-2-5-16(15)24-8-10-25(11-9-24)17(18-6-3-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUFUVMNXDJVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H32FN5O4C_{25}H_{32}FN_{5}O_{4}, with a molecular weight of 485.6 g/mol. The structure comprises a piperazine ring, a furan moiety, and an oxalamide group, which are known to contribute to the compound's biological properties.

PropertyValue
Molecular FormulaC25H32FN5O4
Molecular Weight485.6 g/mol
CAS Number877633-34-6

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. A notable study demonstrated that compounds with similar structural characteristics inhibited the proliferation of HeLa cells (cervical cancer cell line), with IC50 values indicating effective cytotoxicity . The proposed mechanism involves mitochondrial disruption and apoptosis induction.

Anti-inflammatory Activity

Furan derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can act as selective COX-2 inhibitors, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of furan derivatives against various pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on HeLa cells revealed that modifications to the oxalamide structure could significantly affect cytotoxicity. One derivative exhibited an IC50 of 0.15 µg/mL, highlighting the importance of structural optimization in enhancing anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of cellular membranes or interference with DNA synthesis in bacteria and cancer cells alike. This dual action underscores the versatility of the compound in targeting different types of cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Variations : Changes in the fluorophenyl group can enhance or diminish activity.
  • Piperazine Modifications : Alterations in the piperazine ring structure can affect binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Analysis

The target compound shares a common oxalamide backbone with several flavoring agents and synthetic analogs. Key structural differences lie in the substituents, which dictate pharmacological and toxicological properties:

Compound N1 Substituent N2 Substituent Key Functional Groups
Target Compound 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl 2-Hydroxyethyl Fluorophenylpiperazine, furan, hydroxyethyl
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine
S5456 (Senomyx) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine
FL-no. 16.101 (EFSA) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methoxy-methylbenzyl, pyridine

Structural Implications :

  • Target Compound: The 2-fluorophenylpiperazine group may confer affinity for serotonin or dopamine receptors, as piperazine derivatives are common in CNS-targeting drugs .
  • S336/S5456 : Benzyl substituents with methoxy groups and pyridine rings are optimized for umami receptor (hTAS1R1/hTAS1R3) activation, with S336 being commercialized as Savorymyx® UM33 .
  • 16.101 and related analogs prioritize metabolic stability and safety for food additive use .
Pharmacological and Metabolic Profiles
  • Receptor Activity: S336 and analogs act as potent umami agonists (EC₅₀ ~0.1–1 µM) via hTAS1R1/hTAS1R3 activation . Pyridine-containing analogs (e.g., S5456) exhibit moderate CYP3A4 inhibition (51% at 10 µM), whereas hydroxyethyl substitution in the target compound may reduce cytochrome P450 interactions .
  • Metabolism :

    • Oxalamides are primarily metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic substituents. The hydroxyethyl group in the target compound may undergo glucuronidation, enhancing excretion .
    • Fluorophenylpiperazine and furan groups could introduce unique metabolic pathways, such as defluorination or furan ring oxidation, which may require further toxicological evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.